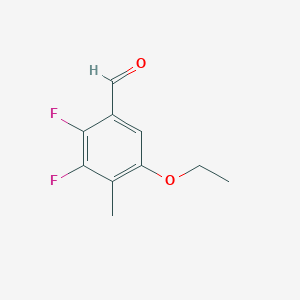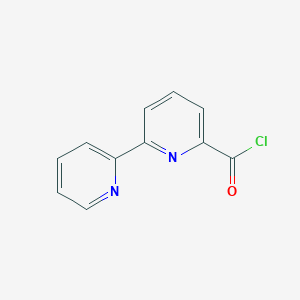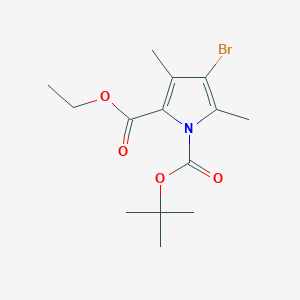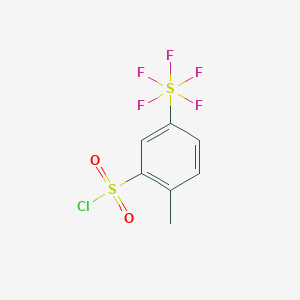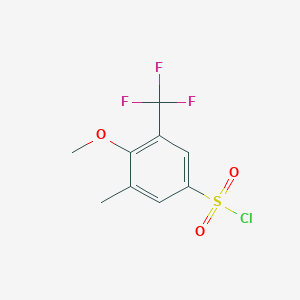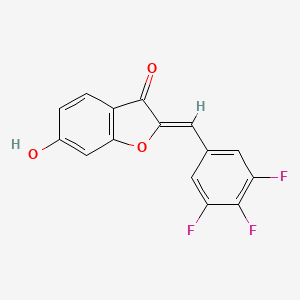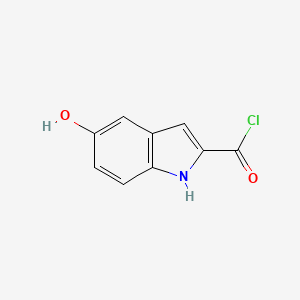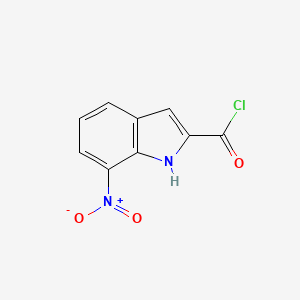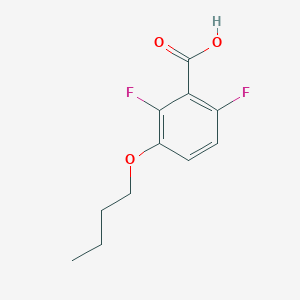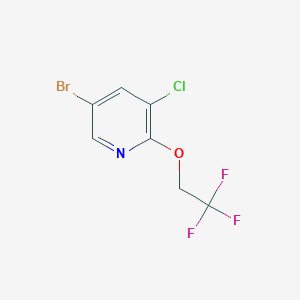
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Übersicht
Beschreibung
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrClF3NO . It has a molecular weight of 290.47 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those containing trifluoromethylpyridine (TFMP), are extensively used in crop protection . The unique physicochemical properties imparted by the fluorine atoms contribute to the efficacy of these compounds against pests. For instance, fluazifop-butyl, a TFMP derivative, was one of the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Applications
In the pharmaceutical industry, TFMP derivatives, including those related to 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine , have been used to develop various drugs . These compounds have been incorporated into several marketed pharmaceutical products and are also present in numerous candidates currently undergoing clinical trials. The incorporation of TFMP is believed to enhance biological activity due to the combination of fluorine’s properties and the pyridine moiety .
Antitumor Activity
The compound has shown potential in cancer research, particularly in the synthesis of molecules with antitumor properties. For example, derivatives of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine have been used to inhibit PI3Kα kinase, an enzyme involved in cancer progression, with significant IC50 values indicating potent activity .
Synthesis of Novel Drugs
The structural motif of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is advantageous in the design of novel drugs. Its derivatives have been synthesized and investigated for their stereostructures, which are crucial for the development of enantiomerically pure pharmaceuticals .
Organocatalysis
Sulfonamide derivatives of the compound have been explored for their use in organocatalysis. This application takes advantage of their ability to form hydrogen bonds and increase acidity, which is beneficial in stereoselective catalysis .
Intermediate for Synthesis
This compound serves as an important intermediate in the synthesis of other organic chemicals used across various industries, including dyestuff and pharmaceuticals. Its reactivity and halogenated pyridine structure make it a valuable building block for further chemical transformations .
Development of Functional Materials
The inclusion of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine in the synthesis of functional materials is an emerging area of research. The compound’s unique properties are being leveraged to create materials with specific desired functions .
Veterinary Products
Similar to its applications in human pharmaceuticals, derivatives of the compound have also been used in the veterinary industry. They contribute to the development of treatments for animals, showcasing the versatility of TFMP derivatives .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its use in the synthesis of insecticides and acaricides, given its current application in the preparation of oxazoline and thiazoline derivatives . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact.
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOMOPUACJZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



